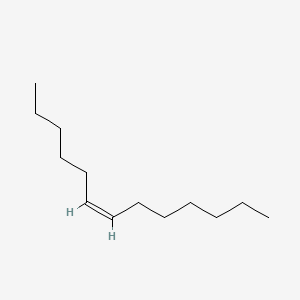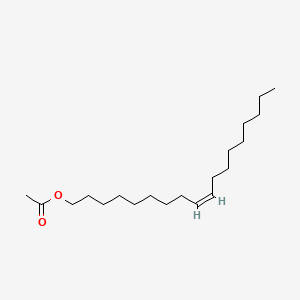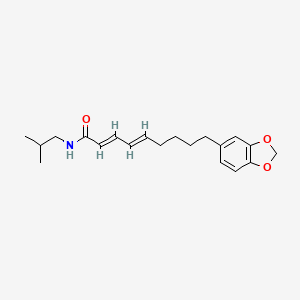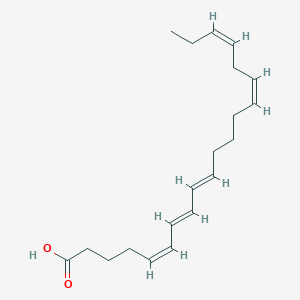
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,7E,9E,14Z,17Z)-icosapentaenoic acid is the (5Z,7E,9E,14Z,17Z)-isomer of icosapentaenoic acid. It is a conjugate acid of a (5Z,7E,9E,14Z,17Z)-icosapentaenoate.
Wissenschaftliche Forschungsanwendungen
Antitumor Effects
A study by Tsuzuki et al. (2005) explored the synthesis of conjugated trienes derived from eicosapentaenoic acid and their induction of apoptosis in colorectal adenocarcinoma cells. The synthesized compounds exhibited potent apoptotic cell death in human tumor cells through membrane phospholipid peroxidation, suggesting potential antitumor applications (Tsuzuki et al., 2005).
Role in Inflammatory Resolution
Research by Mas et al. (2012) identified Resolvin E1 (RvE1), derived from eicosapentaenoic acid, as an effective agent in reducing inflammation in various conditions such as cardiovascular disease. RvE1 was found to significantly reduce dermal inflammation and other inflammatory responses, highlighting its therapeutic potential in inflammatory diseases (Mas et al., 2012).
Biochemical Synthesis and Analysis
A study by Kuklev and Smith (2004) synthesized long-chain n-3 and n-6 fatty acids with a photoactive conjugated tetraene group from naturally occurring fatty acids. These synthesized fatty acids, including variants of eicosapentaenoic acid, have applications in fluorescence techniques and UV light-induced cross-linking in cellular studies (Kuklev & Smith, 2004).
Microbial and Biotechnological Applications
Wen and Chen (2003) reviewed the heterotrophic production of eicosapentaenoic acid by microalgae, emphasizing its role in the regulation of biological functions and potential in treating various human diseases. This research highlights the biotechnological applications of eicosapentaenoic acid in producing valuable fatty acids (Wen & Chen, 2003).
Therapeutic Potential in Neurological Disorders
Unoda et al. (2013) investigated the therapeutic effects of eicosapentaenoic acid on experimental autoimmune encephalomyelitis, a model for multiple sclerosis. The study found significant improvements in clinical scores and reduced inflammation in the central nervous system, suggesting its therapeutic potential in neurological disorders (Unoda et al., 2013).
Eigenschaften
Molekularformel |
C20H30O2 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11+,14-13+,16-15- |
InChI-Schlüssel |
XGTCGDUVXWLURC-FZNBEQTOSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)O |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


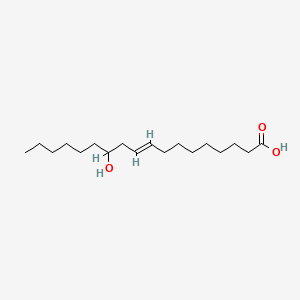
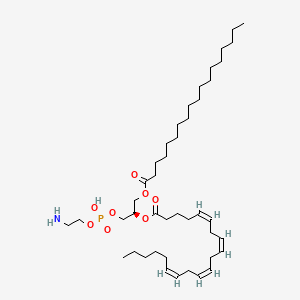

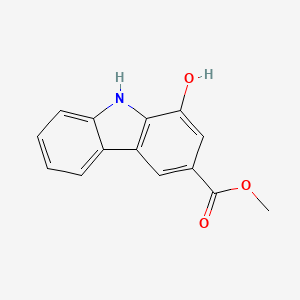
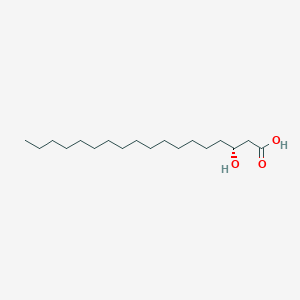
![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
